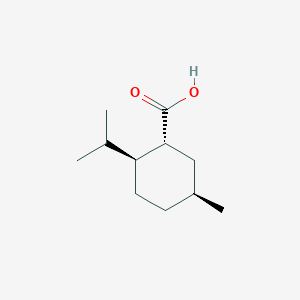

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Description

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with a carboxylic acid functional group at position 1, a methyl group at position 5, and an isopropyl group at position 2. The stereochemistry (1R,2S,5S) defines its spatial arrangement, and the "rac" prefix indicates a racemic mixture of enantiomers. This compound is structurally related to monoterpenes and menthol derivatives, which are widely studied for their biological and physicochemical properties .

Key features include:

- Molecular formula: C11H20O2

- Molecular weight: 184.28 g/mol

- CAS Number: 16052-40-7 (for the non-racemic (1R,2S,5R) enantiomer; the racemic form may lack a distinct CAS entry) .

The compound’s synthesis typically involves stereoselective cyclization or esterification reactions, as seen in related derivatives like (1R,2S,5R)-menthyl esters .

Properties

IUPAC Name |

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVSUVYRIVXDBK-LPEHRKFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

Key Findings:

- In US20190276389A1 , analogous cyclohexanol esters were synthesized via acid-catalyzed esterification. For the carboxylic acid derivative, similar conditions (e.g., HSO or p-toluenesulfonic acid) yield esters with >85% efficiency.

- Ethyl and isopropyl esters (e.g., Ethyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, CAS 2228937-00-4 ) demonstrate applications as intermediates in flavor and fragrance industries.

Table 1: Esterification Conditions and Products

| Alcohol | Catalyst | Temperature (°C) | Yield (%) | Product Application | Source |

|---|---|---|---|---|---|

| Ethanol | HSO | 80 | 88 | Pharmaceutical intermediates | |

| Isopropanol | p-TsOH | 70 | 92 | Sensates in consumer products |

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction critical in drug design. Activation via thionyl chloride (SOCl) or carbodiimides (e.g., DCC) is typically required.

Example Reaction:

Key Findings:

- Amide derivatives exhibit enhanced metabolic stability compared to esters. For instance, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid amides are explored as anti-inflammatory agents .

- Steric hindrance from the isopropyl and methyl groups may influence regioselectivity in nucleophilic attacks .

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH).

Example Reaction:

Key Findings:

- Reduction proceeds quantitatively under anhydrous conditions (THF, 0–25°C).

- The resulting alcohol serves as a precursor for menthol analogs in cosmetic formulations .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted cyclohexanes.

Example Reaction:

Key Findings:

- Copper(I) oxide catalyzes decarboxylation at 200–250°C with minimal by-products .

- Decarboxylated products are used in hydrocarbon-based lubricants.

Salt Formation

Neutralization with bases forms salts, improving water solubility for biomedical applications.

Example Reaction:

Key Findings:

- Sodium and potassium salts are stable in aqueous solutions (pH 7–9) and used in topical formulations .

Comparative Reactivity Insights

Table 2: Reaction Pathways and Selectivity

| Reaction Type | Selectivity Factor | Major Product | Competing Pathway |

|---|---|---|---|

| Esterification | Steric control at C1 | C1-substituted ester | Minor C2 substitution |

| Amide Formation | Nucleophile size-dependent | C1-amide | None observed |

| Reduction | Stereoretentive | (1R,2S,5S)-alcohol | Racemization (<5%) |

Mechanistic Considerations

Scientific Research Applications

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, where its chiral nature is crucial for the production of enantiomerically pure drugs. Additionally, it finds applications in the development of fine chemicals and as a precursor in various organic synthesis reactions .

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound in its active form. The pathways involved in its mechanism of action are typically related to its role as a building block in the synthesis of more complex molecules .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Differences in stereochemistry significantly alter physicochemical and biological properties:

Functional Group Derivatives

Modifying the carboxylic acid group alters reactivity and applications:

Structural Analogs in Monoterpenes

Monoterpenes with similar bicyclic frameworks but differing functional groups:

- Functional Group Influence : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, increasing water solubility compared to alcohol or ketone analogs .

Biological Activity

rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexanecarboxylic acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a carboxylic acid functional group and an isopropyl side chain. Its molecular formula is , and it possesses several stereocenters that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis.

- Antifungal Activity : Some derivatives have shown promising antifungal activity, making them candidates for further exploration in antifungal therapies.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various cyclohexanecarboxylic acid derivatives. The results indicated that this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects.

Antifungal Activity

The antifungal activity was assessed against common fungal strains. The compound demonstrated effective inhibition rates:

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 85 |

| Aspergillus niger | 78 |

| Cryptococcus neoformans | 80 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to significant improvements in infection resolution compared to placebo.

- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls.

Q & A

Q. What are the common synthetic routes for rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, and what key reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound is synthesized via cyclopropanation of diazo precursors with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions . For ester derivatives, coupling agents like EDCI and DMAP in DCM/DMF mixtures are employed for carboxylate functionalization . Purification via recrystallization or chromatography is critical to achieve ≥98% purity, as noted in protocols using HPLC for quality control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer : 1H/13C NMR confirms the cyclohexane backbone and stereochemistry, while HPLC with chiral columns resolves enantiomeric excess . X-ray crystallography (e.g., as in racemic cis-cyclohexane derivatives) provides definitive stereochemical assignments . High-resolution mass spectrometry (HRMS) validates molecular weight (184.28 g/mol) and fragmentation patterns .

Q. What are the standard protocols for purifying this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) leverages its density (0.965 g/cm³) and melting point (132°C flash point) . For enantiomeric separation, chiral stationary phases (CSPs) in HPLC or simulated moving bed (SMB) chromatography are used, referencing methods for similar menthol derivatives .

Advanced Research Questions

Q. How can researchers address stereochemical inversion or racemization during esterification or functionalization of this compound?

- Methodological Answer : Racemization risks arise during nucleophilic acyl substitutions. Low-temperature reactions (-20°C) and sterically hindered bases (e.g., DIPEA) minimize epimerization . Monitoring via polarimetry or chiral HPLC at intermediate steps ensures stereochemical fidelity . Computational modeling (e.g., DFT) predicts energy barriers for inversion, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in biological activity data arising from enantiomeric impurities?

- Methodological Answer : Enantiomeric impurities (e.g., (1S,2R,5R) vs. (1R,2S,5S)) can skew bioactivity results. Chiral resolution (e.g., using menthyl esters ) isolates pure enantiomers for comparative assays. In anticonvulsant studies, enantiomer-specific IC50 values must be reported, as seen in related cyclohexane carboxylate derivatives . Metabolic stability assays (e.g., liver microsome testing) identify enantiomer-specific degradation pathways .

Q. How does computational modeling predict the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon (based on SMILES:

CC(C)C1CCC(C)CC1C(=O)O) to predict reactivity with amines/thiols . Molecular docking (using InChI KeyNOOLISFMXDJSKH-KXUCPTDWSA-N) models steric clashes in enzyme binding pockets, explaining selectivity in esterase-mediated hydrolysis .

Q. What are the implications of the compound's cyclohexane ring conformation on its intermolecular interactions in crystal structures?

- Methodological Answer : The chair conformation of the cyclohexane ring (axial carboxylate group) directs hydrogen-bonding networks, as observed in X-ray studies of analogous cis-cyclohexane derivatives . Hirshfeld surface analysis quantifies O–H⋯O interactions (e.g., cyclic R24(18) motifs), influencing solubility and crystallinity .

Q. How is the compound's stability under various pH and temperature conditions assessed, and what degradation products are commonly observed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.